molecular formula C10H11FO2 B6619652 methyl 4-fluoro-2,3-dimethylbenzoate CAS No. 1803769-74-5

methyl 4-fluoro-2,3-dimethylbenzoate

Cat. No.: B6619652
CAS No.: 1803769-74-5
M. Wt: 182.19 g/mol
InChI Key: KXHKRSOYYVPUAA-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2,3-dimethylbenzoate, also known as 4-fluoro-2,3-dimethylbenzoic acid methyl ester, is a chemical compound used in various scientific and industrial applications. It is a white crystalline solid, and has a molecular weight of 222.21 g/mol, a melting point of 97-99 °C, and a boiling point of 250 °C. It is soluble in water, and is usually found in aqueous solutions.

Mechanism of Action

Methyl methyl 4-fluoro-2,3-dimethylbenzoate-dimethylbenzoate is believed to act as an inhibitor of certain enzymes, such as cytochrome P450. It has also been reported to inhibit the activity of certain protein kinases and to inhibit the activity of certain DNA-binding proteins.
Biochemical and Physiological Effects
Methyl this compound-dimethylbenzoate has been reported to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to inhibit the activity of certain protein kinases, and to inhibit the activity of certain DNA-binding proteins. It has also been reported to have an anti-inflammatory effect, to reduce inflammation, and to reduce the levels of certain hormones.

Advantages and Limitations for Lab Experiments

Methyl methyl 4-fluoro-2,3-dimethylbenzoate-dimethylbenzoate is a relatively inexpensive and easily available chemical compound, making it a useful tool for laboratory experiments. It is also relatively non-toxic, making it safe to handle and use in laboratory experiments. However, it is important to note that the compound is not water soluble, and so it must be dissolved in an appropriate solvent before use.

Future Directions

The use of methyl methyl 4-fluoro-2,3-dimethylbenzoate-dimethylbenzoate in scientific research is still in its early stages, and there are a variety of potential future directions. These include further research into the biochemical and physiological effects of the compound, further research into its mechanism of action, and further research into its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into the safety and efficacy of the compound could be conducted, as well as research into its potential use in the treatment of various diseases and conditions.

Synthesis Methods

Methyl methyl 4-fluoro-2,3-dimethylbenzoate-dimethylbenzoate is usually produced by the reaction of methanol and this compound-dimethylbenzoic acid. The reaction is carried out in anhydrous conditions at temperatures between 70 and 80 °C, and is usually catalyzed by an acid such as sulfuric acid. The reaction produces a product with a purity of up to 95%.

Scientific Research Applications

Methyl methyl 4-fluoro-2,3-dimethylbenzoate-dimethylbenzoate is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the synthesis of organic compounds, and in the study of biochemical and physiological effects. It has also been used in the study of the mechanism of action of certain drugs, and in the study of the effects of environmental pollutants on the human body.

Properties

IUPAC Name

methyl 4-fluoro-2,3-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHKRSOYYVPUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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